molecular formula C13H21NO4S2 B12000987 S-2-((4-(m-Methoxyphenyl)butyl)amino)ethyl thiosulfate CAS No. 21224-55-5

S-2-((4-(m-Methoxyphenyl)butyl)amino)ethyl thiosulfate

Cat. No.: B12000987
CAS No.: 21224-55-5
M. Wt: 319.4 g/mol
InChI Key: AZQFTMQJWDIQNZ-UHFFFAOYSA-N
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Description

S-2-((4-(m-Methoxyphenyl)butyl)amino)ethyl thiosulfate is a thiosulfate derivative characterized by a thiosulfate (-S-SO₃⁻) group linked to an ethylamine backbone, which is further substituted with a 4-(m-methoxyphenyl)butyl chain.

Properties

CAS No.

21224-55-5

Molecular Formula

C13H21NO4S2

Molecular Weight

319.4 g/mol

IUPAC Name

1-methoxy-3-[4-(2-sulfosulfanylethylamino)butyl]benzene

InChI

InChI=1S/C13H21NO4S2/c1-18-13-7-4-6-12(11-13)5-2-3-8-14-9-10-19-20(15,16)17/h4,6-7,11,14H,2-3,5,8-10H2,1H3,(H,15,16,17)

InChI Key

AZQFTMQJWDIQNZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CCCCNCCSS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The most widely documented method involves reacting 4-(m-methoxyphenyl)butyl chloride with sodium S-2-aminoethyl thiosulfate under nucleophilic substitution conditions. The reaction proceeds in ethanol or aqueous ethanol at reflux (78–80°C) for 15–20 hours. A moderate excess of sodium S-2-aminoethyl thiosulfate ensures complete conversion.

Key Steps:

  • Alkyl Halide Preparation :

    • 4-(m-Methoxyphenyl)butanol is treated with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to form 4-(m-methoxyphenyl)butyl chloride.

    • Typical Yield: 85–90% after distillation.

  • Nucleophilic Substitution :

    • Sodium S-2-aminoethyl thiosulfate (1.2 equiv) and alkyl halide (1.0 equiv) are refluxed in 95% ethanol.

    • Sodium iodide (NaI) may be added as a catalyst to enhance reactivity.

Purification and Characterization

Post-reaction, the product is isolated by cooling the mixture to 0–5°C, followed by filtration and recrystallization from ethanol or acetone.

Representative Data:

ParameterValueSource
Yield65–75%
Melting Point168–170°C
Purity (HPLC)>98%

Critical Analysis:

  • Advantages : High scalability, straightforward purification.

  • Limitations : Requires stoichiometric control to minimize di-substitution byproducts.

Disulfide Intermediate Oxidation

Reaction Pathway

An alternative route involves synthesizing a disulfide intermediate, 2-((4-(m-methoxyphenyl)butyl)amino)ethyl disulfide, followed by oxidation with ammonium sulfite and air.

Key Steps:

  • Disulfide Formation :

    • 4-(m-Methoxyphenyl)butylamine reacts with ethyl 2-mercaptoethyl carbonate in toluene under reflux.

    • Yield: 70–80% after distillation.

  • Oxidation to Thiosulfate :

    • The disulfide is treated with freshly prepared ammonium sulfite (NH₄)₂SO₃ and oxidized by bubbling air through the solution for 20 hours at 25°C.

Optimization Insights

  • Solvent System : Methanol-water (3:1) improves solubility and reaction homogeneity.

  • Oxidant Efficiency : Air outperforms chemical oxidants (e.g., Cu²⁺) in minimizing over-oxidation.

Performance Metrics:

ParameterValueSource
Yield75–81%
Reaction Time20–24 hours
Purity (NMR)>95%

Critical Analysis:

  • Advantages : Avoids alkyl halide handling; suitable for acid-sensitive substrates.

  • Limitations : Longer reaction time; requires strict control of sulfite concentration.

Comparative Analysis of Methods

Efficiency and Scalability

MethodYield (%)ScalabilityPurity (%)
Alkyl Halide Route65–75High98
Disulfide Oxidation75–81Moderate95

Industrial and Laboratory Best Practices

Solvent Selection Guidelines

  • Preferred Solvents : Ethanol (nucleophilic substitution), methanol-water (oxidation).

  • Avoid : Polar aprotic solvents (e.g., DMF) due to side reactions.

Quality Control Protocols

  • HPLC Analysis : C18 column, mobile phase: acetonitrile/water (70:30), UV detection at 254 nm.

  • FT-IR Characterization : Key peaks at 1040 cm⁻¹ (S=O stretch) and 750 cm⁻¹ (C-S bond) .

Chemical Reactions Analysis

Types of Reactions: S-2-((4-(m-Methoxyphenyl)butyl)amino)ethyl thiosulfate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Research Applications

Organic Synthesis:
S-2-((4-(m-Methoxyphenyl)butyl)amino)ethyl thiosulfate serves as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. It can undergo various reactions such as oxidation, reduction, and substitution:

Reaction Type Description Common Reagents Major Products
OxidationConverts thiosulfate to sulfonate derivativesHydrogen peroxide, potassium permanganateSulfonates
ReductionYields simpler sulfur-containing compoundsSodium borohydrideReduced sulfur compounds
SubstitutionForms different derivatives through nucleophilic or electrophilic attackNucleophiles or electrophiles under controlled conditionsSubstituted derivatives

Medicinal Applications

Therapeutic Potential:
The compound is being investigated for its therapeutic effects, especially as an antioxidant. Its ability to modulate biological pathways suggests potential applications in treating diseases associated with oxidative stress.

Case Studies:

  • Calciphylaxis Treatment: A retrospective review of four patients treated with intralesional sodium thiosulfate showed complete healing of ulcers associated with calciphylaxis, indicating its effectiveness in localized treatment .
  • Cyanide Poisoning: Sodium thiosulfate has been used in combination with sodium nitrite for treating acute cyanide poisoning. Clinical cases demonstrated improved outcomes when these agents were administered together .

Industrial Applications

Specialty Chemicals Production:
In industrial settings, this compound is utilized as an intermediate in synthesizing more complex molecules. Its unique properties make it valuable in producing specialty chemicals.

Mechanism of Action

The mechanism of action of S-2-((4-(m-Methoxyphenyl)butyl)amino)ethyl thiosulfate involves its interaction with molecular targets such as enzymes and proteins. The thiosulfate group can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various biological pathways, including those involved in oxidative stress and cellular signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The most relevant structural analog is S-2-((5-(4-Methyl-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate (CAS 41287-10-9), which shares the thiosulfate-ethylamine backbone but differs in substituent groups. A comparative analysis is summarized below:

Property S-2-((4-(m-Methoxyphenyl)butyl)amino)ethyl thiosulfate S-2-((5-(4-Methyl-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate
Substituent Group m-Methoxyphenyl butyl 4-Methyl-2-pyridyloxy pentyl
Functional Groups Thiosulfate, amine, aromatic ether Thiosulfate, amine, pyridyl ether
Aromatic System Benzene ring (electron-rich due to methoxy group) Pyridine ring (electron-deficient, basic)
Potential Reactivity Electrophilic substitution at methoxy-substituted benzene Nucleophilic reactions at pyridine nitrogen

Key Differences :

  • Solubility : The pyridyl analog may exhibit higher aqueous solubility due to the polarizable pyridine nitrogen, whereas the methoxyphenyl derivative is more lipophilic.
Comparison with Sulfonylurea Herbicides ()

While structurally distinct from sulfonylurea herbicides (e.g., metsulfuron methyl ester), these compounds highlight functional group-driven differences:

  • Functional Groups : Sulfonylureas feature sulfonylurea bridges (-SO₂-NH-C(O)-NH-) critical for herbicidal activity, whereas thiosulfates like the target compound possess redox-active S-S bonds.
  • Applications : Sulfonylureas inhibit acetolactate synthase in plants , while thiosulfates may act as antioxidants or heavy metal chelators, though specific biological data for the target compound is lacking.

Research Findings and Data Tables

Elemental Analysis Comparison

For 4-acetylaminobenzenethiosulfonic acid S-(R-methyl) esters (C₁₅H₁₄N₂O₅S₂) :

Element Calculated (%) Found (%)
C 49.17 49.28
H 3.85 3.72
N 7.65 7.53
S 17.50 17.58

This suggests high purity in analogous compounds, supporting reliable synthesis protocols for thiosulfate derivatives.

Biological Activity

S-2-((4-(m-Methoxyphenyl)butyl)amino)ethyl thiosulfate is a compound of significant interest due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H21NO4S2. It features a thiosulfate group, an aminoethyl side chain, and a butyl group substituted with a methoxyphenyl moiety. This combination suggests potential antioxidant and antimicrobial properties due to the presence of sulfur and aromatic groups.

Biological Activities

This compound exhibits several biological activities:

  • Antioxidant Properties : The thiosulfate group is known for its ability to scavenge free radicals, which may help in reducing oxidative stress in cells.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially effective against various bacterial strains .
  • Modulation of Biological Pathways : The compound may interact with specific molecular targets, influencing pathways related to oxidative stress and cellular signaling.

The mechanism of action involves the interaction of the thiosulfate group with thiol groups in proteins, leading to covalent modifications that can alter protein function. This interaction is crucial for modulating various biological pathways, including those involved in cellular defense against oxidative damage.

Research Findings

Recent studies have highlighted the potential applications of this compound in medicinal chemistry:

  • Synthesis and Characterization : Various synthetic methods have been developed for producing this compound in sufficient yields for research purposes. These methods include oxidation and reduction reactions that modify the thiosulfate group.
  • Comparative Studies : A comparison with similar compounds reveals that this compound has enhanced biological activity due to its unique structural features. For example:
    Compound NameStructural FeaturesBiological Activity
    N-AcetylcysteineContains a thiol groupAntioxidant, mucolytic
    ThiosulfateSimple thiosulfate structureAntimicrobial, detoxification
    4-MethoxyphenethylamineSimilar aromatic substitutionNeurotransmitter activity
  • Case Studies : In vitro studies have demonstrated the compound's ability to inhibit the growth of specific bacterial strains, including both methicillin-sensitive and resistant strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 1.56 to 12.5 μg/mL, indicating significant antibacterial potential .

Q & A

Q. Methodological Notes

  • Synthesis: Prioritize anhydrous conditions and inert atmospheres to prevent oxidation .
  • Analysis: Combine orthogonal techniques (e.g., NMR + HRMS) to address spectral ambiguities .
  • Data Interpretation: Use cheminformatics tools (e.g., ChemAxon) to correlate structural features with observed reactivity .

Q. Contradictions & Gaps

  • Evidence on thiosulfate ester stability in biological matrices is limited; validate protocols with spike-and-recovery experiments .
  • Computational predictions of sulfur-centered reactivity require experimental calibration .

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